molecular formula C5H4N4O B15245702 1h-Imidazo[4,5-b]pyrazin-5-ol CAS No. 856345-70-5

1h-Imidazo[4,5-b]pyrazin-5-ol

Katalognummer: B15245702
CAS-Nummer: 856345-70-5
Molekulargewicht: 136.11 g/mol
InChI-Schlüssel: DSHQSDSNSUTNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-b]pyrazin-5-ol is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[4,5-b]pyrazin-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-b]pyrazin-5-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Imidazo[4,5-b]pyrazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives of the compound can be used as starting materials, with nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[4,5-b]pyrazin-5-ol.

    Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

    Substitution: Substituted imidazo[4,5-b]pyrazin-5-ol derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[4,5-b]pyrazin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of 1H-Imidazo[4,5-b]pyrazin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1H-Imidazo[4,5-b]pyrazin-5-ol can be compared with other similar compounds, such as:

    Imidazo[4,5-b]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrazine: Different fusion pattern of the imidazole and pyrazine rings.

    Imidazo[1,5-a]pyridine: Another structural isomer with different biological activities.

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which can lead to distinct biological and chemical behaviors compared to its analogs.

Eigenschaften

CAS-Nummer

856345-70-5

Molekularformel

C5H4N4O

Molekulargewicht

136.11 g/mol

IUPAC-Name

3,4-dihydroimidazo[4,5-b]pyrazin-5-one

InChI

InChI=1S/C5H4N4O/c10-3-1-6-4-5(9-3)8-2-7-4/h1-2H,(H2,6,7,8,9,10)

InChI-Schlüssel

DSHQSDSNSUTNBV-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(NC=N2)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.